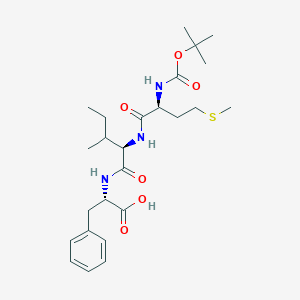

Boc-Met-Leu-Phe-OH

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Boc-MLF se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. La síntesis comienza con la unión del primer aminoácido, metionina, a una resina sólida. Los aminoácidos subsecuentes, leucina y fenilalanina, se añaden uno por uno utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt). El grupo Boc (terc-butiloxicarbonilo) se utiliza para proteger el grupo amino durante la síntesis .

Métodos de Producción Industrial

La producción industrial de Boc-MLF sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

Boc-MLF principalmente experimenta reacciones de hidrólisis y desprotección. El grupo protector Boc puede eliminarse en condiciones ácidas, como el tratamiento con ácido trifluoroacético (TFA), para producir el péptido libre .

Reactivos y Condiciones Comunes

Hidrólisis: Boc-MLF se puede hidrolizar utilizando ácido acuoso o base para romper los enlaces peptídicos.

Desprotección: El grupo Boc se elimina utilizando TFA, que escinde el grupo protector sin afectar el esqueleto peptídico.

Principales Productos Formados

El principal producto formado a partir de la desprotección de Boc-MLF es el péptido libre Met-Leu-Phe-OH, que conserva su actividad biológica como antagonista de FPR1 .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Met-Leu-Phe-OH is commonly used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Boc (t-butyloxycarbonyl) protecting group is favored due to its stability during the synthesis process and ease of removal under acidic conditions.

- Synthesis Techniques : The use of this compound in SPPS facilitates the sequential addition of amino acids to a growing peptide chain. The compound can be coupled with other amino acids, such as Boc-Leu-OSu and Boc-Glu(O-cHex)-OH, to create complex peptide structures. For instance, a study demonstrated the successful coupling of Boc-Met-Leu-Glu(O-cHex)-Lys(2-Adoc)-Gln-Lys(2-Adoc)-OBzl through multiple reaction steps .

- Yield and Purity : Research indicates that employing this compound in peptide synthesis yields high-purity products, which are crucial for subsequent biological applications. The average recovery rates for synthesized peptides using this compound have been reported at approximately 90% .

This compound acts as an antagonist of FPR1, a receptor involved in neutrophil migration and immune response regulation. This interaction has significant implications for understanding inflammatory processes.

- Mechanism of Action : The compound reduces superoxide production induced by fMLF (N-formylmethionyl-leucyl-phenylalanine), a potent agonist of FPR1. By blocking this receptor, this compound can modulate neutrophil activity and potentially influence inflammatory responses .

- Research Implications : Studies have shown that inhibiting FPR1 with this compound can lead to decreased chemotaxis and reactive oxygen species (ROS) production in neutrophils. This property makes it a valuable tool for investigating the role of FPR1 in various diseases, including autoimmune disorders and chronic inflammation .

Biosensor Development

Recent advancements have explored the use of this compound in the development of peptide microarrays for biosensing applications.

- Surface Plasmon Resonance (SPR) : The integration of Boc-based peptides into SPR chips has been investigated for real-time monitoring of peptide-protein interactions. This method allows researchers to assess binding affinities and kinetics, providing insights into molecular interactions relevant to drug discovery and diagnostics .

- Functionalization Techniques : The functionalization of biosensor surfaces with this compound enhances sensitivity and specificity for detecting biomolecular interactions. Studies indicate that this approach can facilitate the development of personalized medicine applications by enabling the detection of specific peptide-antigen interactions .

Mecanismo De Acción

Boc-MLF ejerce sus efectos uniéndose e inhibiendo el receptor de péptido formílico 1 (FPR1). Este receptor está involucrado en la activación de células inmunitarias, como los neutrófilos, en respuesta a péptidos formílicos. Al bloquear FPR1, Boc-MLF reduce la producción de superóxido y otras especies reactivas de oxígeno, modulando así las respuestas inflamatorias y la señalización de las células inmunitarias .

Comparación Con Compuestos Similares

Boc-MLF a menudo se compara con otros antagonistas de FPR1, como la ciclosporina H y Boc-FLFLFL. Si bien todos estos compuestos inhiben FPR1, difieren en su especificidad y potencia:

Ciclosporina H: Un potente antagonista de FPR1 que también afecta otros receptores a concentraciones más altas.

Boc-MLF es único en su inhibición específica de FPR1 a bajas concentraciones, lo que lo convierte en una herramienta valiosa para estudiar los procesos mediados por FPR1 sin efectos fuera de objetivo .

Actividad Biológica

Boc-Met-Leu-Phe-OH, a tripeptide with significant biological implications, has garnered attention for its role in various physiological processes. This article delves into the synthesis, biological evaluation, and the underlying mechanisms of action associated with this compound.

Chemical Structure and Synthesis

This compound (CAS Number: 67247-12-5) is a Boc-protected tripeptide composed of three amino acids: Methionine (Met), Leucine (Leu), and Phenylalanine (Phe). The Boc (tert-butyloxycarbonyl) group serves as a protecting group in peptide synthesis, allowing for selective reactions at the amino acid residues.

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. A common method includes:

- Attachment of the First Amino Acid : The Boc-protected Met is attached to a solid support resin.

- Coupling Subsequent Amino Acids : Leu and Phe are subsequently coupled using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).

- Cleavage and Purification : After the desired sequence is assembled, the peptide is cleaved from the resin and purified, often via high-performance liquid chromatography (HPLC).

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific receptors and its role in cellular signaling pathways. Here are key findings regarding its biological effects:

Chemotactic Properties

This compound has been shown to exhibit chemotactic activity, which is the movement of cells toward chemical stimuli. This property is primarily mediated through its interaction with N-formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in immune responses.

- Chemotaxis Assay : Studies have demonstrated that this compound can stimulate chemotaxis in human neutrophils, although it may not surpass the activity of standard chemotactic peptides like N-formyl-Met-Leu-Phe (fMLF) .

Inflammatory Response

The compound has been implicated in modulating inflammatory responses. It induces the release of pro-inflammatory cytokines from immune cells, contributing to the body's defense mechanisms against pathogens.

- Cytokine Production : Research indicates that this compound can enhance the expression of cytokines such as TNF-α through NF-κB signaling pathways . This effect is particularly relevant in contexts involving bacterial infections where peptide-mediated signaling can amplify immune responses.

The mechanisms through which this compound exerts its biological effects involve several signaling pathways:

- Receptor Binding : The binding of this compound to FPRs initiates a cascade of intracellular signaling events.

- Calcium Signaling : Activation of phospholipase C leads to increased intracellular calcium levels, which are crucial for various cellular functions including chemotaxis and degranulation.

- MAPK Pathways : The compound activates mitogen-activated protein kinase (MAPK) pathways, particularly ERK1/2, which are essential for cell proliferation and differentiation .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Zebrafish Model : In vivo experiments using zebrafish demonstrated that treatment with this compound promotes osteogenesis, evidenced by increased expression of osteogenic markers such as Runx2 and enhanced skeletal development .

- Human Neutrophils : In vitro studies on human neutrophils showed that this compound stimulates superoxide production and lysozyme release, indicating its potential role in enhancing innate immune responses .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBXWOPENJVQKE-UFYCRDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67247-12-5 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-methionyl-L-leucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67247-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.